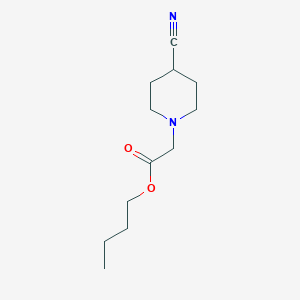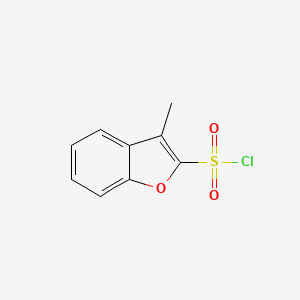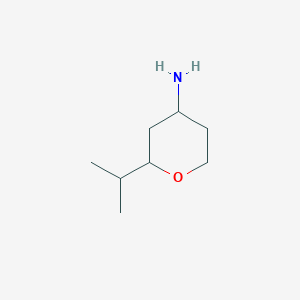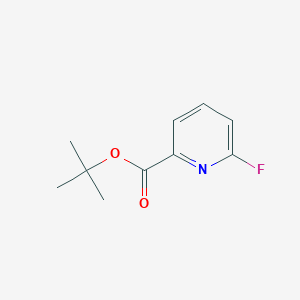
Butyl 2-(4-cyanopiperidin-1-yl)acetate
Descripción general
Descripción
Butyl 2-(4-cyanopiperidin-1-yl)acetate, also known as BCA, is a chemical compound with the CAS Number: 1457358-72-3 . It has a molecular weight of 224.3 and is typically in liquid form .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties were not found in the available sources.Aplicaciones Científicas De Investigación
Marine Fungus Derivatives
Research on the marine fungus Penicillium sp. led to the discovery of compounds including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate. These compounds have potential applications due to their unique chemical structures and properties (Wu et al., 2010).
Biofuel Additive Synthesis
Butyl acetate, closely related to Butyl 2-(4-cyanopiperidin-1-yl)acetate, has been synthesized for use as a renewable biofuel additive. This synthesis utilized fermentation-derived bio-butanol and bio-ethyl acetate, offering a sustainable route compared to conventional methods (Nandiwale et al., 2015).
Solubility Studies
The solubility of related compounds in various solvents was studied, providing insight into the physical and chemical properties of similar acetate compounds, which could inform their use in different scientific applications (Guo et al., 2008).
Catalysis Research
The synthesis of butyl acetate, a related compound, was explored using different catalysts, shedding light on the potential catalytic applications of similar acetates in chemical synthesis (Shen, 2003).
Enzymatic Synthesis
The enzymatic synthesis of butyl acetate from glucose using microbial fermentation has been studied, indicating potential biotechnological applications for similar acetates in producing valuable chemicals from biomass (Fang et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
butyl 2-(4-cyanopiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-3-8-16-12(15)10-14-6-4-11(9-13)5-7-14/h11H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRSJYPMBDRMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)




![8-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B1373012.png)


![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)




